(4-Bromo-benzyl)-(2-pentafluoroethyloxyethyl)-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Bromo-benzyl)-(2-pentafluoroethyloxyethyl)-amine is a chemical compound with the molecular formula C11H11BrF5NO and a molecular weight of 348.11 g/mol . This compound is characterized by the presence of a bromine atom attached to a benzyl group and a pentafluoroethyloxyethyl group attached to an amine. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-benzyl)-(2-pentafluoroethyloxyethyl)-amine typically involves the reaction of 4-bromobenzyl chloride with 2-pentafluoroethyloxyethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize the yield and purity of the compound. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to ensure consistent product quality. Additionally, purification techniques such as distillation or recrystallization may be employed to remove any impurities from the final product.
Análisis De Reacciones Químicas
Types of Reactions
(4-Bromo-benzyl)-(2-pentafluoroethyloxyethyl)-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine atom in the benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base to facilitate the substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of substituted benzyl derivatives.
Aplicaciones Científicas De Investigación
(4-Bromo-benzyl)-(2-pentafluoroethyloxyethyl)-amine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique chemical properties.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (4-Bromo-benzyl)-(2-pentafluoroethyloxyethyl)-amine involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
(3-Bromo-benzyl)-(2-pentafluoroethyloxyethyl)-amine: Similar in structure but with the bromine atom in a different position on the benzyl group.
(4-Chloro-benzyl)-(2-pentafluoroethyloxyethyl)-amine: Similar structure with a chlorine atom instead of bromine.
(4-Bromo-benzyl)-(2-trifluoroethyloxyethyl)-amine: Similar structure with a trifluoroethyloxyethyl group instead of pentafluoroethyloxyethyl.
Uniqueness
(4-Bromo-benzyl)-(2-pentafluoroethyloxyethyl)-amine is unique due to the presence of both a bromine atom and a pentafluoroethyloxyethyl group, which confer specific chemical properties and reactivity. These features make it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C11H11BrF5NO |
---|---|
Peso molecular |
348.11 g/mol |
Nombre IUPAC |
N-[(4-bromophenyl)methyl]-2-(1,1,2,2,2-pentafluoroethoxy)ethanamine |
InChI |
InChI=1S/C11H11BrF5NO/c12-9-3-1-8(2-4-9)7-18-5-6-19-11(16,17)10(13,14)15/h1-4,18H,5-7H2 |
Clave InChI |
TXZZPULCIQSFMY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CNCCOC(C(F)(F)F)(F)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.